MAO-A Inhibition: Unique Potency Profile
Among a series of fifteen C5- and C6-substituted indazole derivatives evaluated for human MAO-A inhibition, 5-chloro-1H-indazol-6-OL (compound 5c) was the only submicromolar MAO-A inhibitor with an IC50 of 0.745 µM [1]. This potency exceeded that of the reference MAO-A inhibitor toloxatone (IC50 = 1.67 µM) by more than twofold [1]. In contrast, unsubstituted 1H-indazol-5-ol and 1H-indazol-6-ol exhibited no MAO-A inhibitory activity at tested concentrations [1].
| Evidence Dimension | Human MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 0.745 µM |
| Comparator Or Baseline | Toloxatone (reference inhibitor): 1.67 µM; 1H-indazol-5-ol: inactive; 1H-indazol-6-ol: inactive |
| Quantified Difference | 5c is >2.2-fold more potent than toloxatone; exhibits activity where unsubstituted analogs show none |
| Conditions | Recombinant human MAO-A enzyme assay; substrate: kynuramine |
Why This Matters
This demonstrates that 5-chloro-1H-indazol-6-OL possesses unique MAO-A inhibitory activity absent in its unsubstituted counterparts, making it the preferred choice for research programs targeting MAO-A-mediated pathways in depression and neuropsychiatric disorders.
- [1] Stear C, Petzer A, Crous C, Petzer JP. Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. Medicinal Chemistry Research. 2024;33:164-176. View Source
